6-chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one
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Overview
Description
6-chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Mechanism of Action
Target of Action
The compound, also known as 8-chloro-11-(2-fluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one or 3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, is a derivative of the benzodiazepine class . The primary targets of benzodiazepines are the central benzodiazepine receptors, which interact allosterically with GABA receptors .
Mode of Action
Benzodiazepines, including this compound, act by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels, resulting in enhanced inhibitory neurotransmission . This interaction with its targets leads to an increase in the inhibitory effect of GABA on neuronal excitability, resulting in the various therapeutic effects of benzodiazepines.
Preparation Methods
The synthesis of 6-chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one can be achieved through several synthetic routes. One common method involves the use of isocyanide reagents. For instance, the compound can be synthesized via a one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous as it reduces the number of synthetic steps and improves the overall yield.
Chemical Reactions Analysis
6-chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is studied for its potential use as an anxiolytic, sedative, and anticonvulsant agent . Additionally, it serves as a useful intermediate for the preparation of other fused ring systems such as triazolo, imidazo, oxazino, or furano-benzodiazepines .
Comparison with Similar Compounds
Similar compounds include clonazolam, deschloroetizolam, flubromazolam, and meclonazepam . These compounds share structural similarities with 6-chloro-10-(2-fluorophenyl)-14,14-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraen-12-one but differ in their pharmacological properties and potency. For example, clonazolam and flubromazolam are triazolo-analogs of clonazepam and flubromazepam, respectively, while deschloroetizolam is the dechlorinated analog of etizolam .
Properties
IUPAC Name |
3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O/c1-21(2)10-17-19(18(26)11-21)20(13-5-3-4-6-14(13)23)25-16-9-12(22)7-8-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQZTZZDJJLTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC(=C3)Cl)C4=CC=CC=C4F)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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